2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol
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Overview
Description
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to an ethanol moiety. This compound is notable for its unique structural features, which impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides in the presence of a base.
Attachment of the Ethanol Moiety: The final step involves the reaction of the trifluoroethyl-substituted pyrazole with ethylene oxide or a similar reagent to form the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce various alcohols.
Scientific Research Applications
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethyl functionality.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Lacks the ethanol moiety but shares the pyrazole and trifluoroethyl groups.
2-(1H-Pyrazol-4-yl)ethanol: Similar structure but without the trifluoroethyl group.
Uniqueness
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol is unique due to the combination of the trifluoroethyl group, pyrazole ring, and ethanol moiety. This combination imparts distinct chemical properties, such as enhanced acidity and the ability to form stable hydrogen bonds, making it valuable in various applications.
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]oxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2/c8-7(9,10)5-12-4-6(3-11-12)14-2-1-13/h3-4,13H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHXBYIXKKIOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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